molecular formula C8H8BrIO2 B8172067 4-Bromo-1-iodo-2-(methoxymethoxy)benzene

4-Bromo-1-iodo-2-(methoxymethoxy)benzene

Cat. No.: B8172067
M. Wt: 342.96 g/mol
InChI Key: BFEMCZCNPUOWSZ-UHFFFAOYSA-N
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Description

4-Bromo-1-iodo-2-(methoxymethoxy)benzene (CAS RN: 932373-00-7 ), with the molecular formula C 8 H 8 BrIO 2 and a molecular weight of 342.96 g/mol, is a valuable halogenated aromatic compound in chemical research . This compound is characterized as a brown liquid and should be sealed in dry and stored at 4 to 8 °C . Its primary research value lies in its application as a versatile synthetic building block, particularly in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions . The presence of both bromine and iodine substituents on the benzene ring, which have distinct reactivity profiles, allows for selective, sequential functionalization. This makes the compound an excellent precursor for the rational, step-wise synthesis of complex, polysubstituted benzene derivatives that are relevant in pharmaceutical development and materials science . The methoxymethoxy (MOM) protecting group adds another dimension to its utility, as it can be selectively installed or removed under specific conditions to modulate the reactivity or polarity of the molecule during multi-step syntheses. In a research context, the compound's mechanism of action is defined by its reactivity in transition-metal-catalyzed reactions, such as Suzuki, Sonogashira, and Negishi couplings. The carbon-iodine (C–I) bond, with a bond strength of approximately 272 kJ/mol, is significantly more reactive than the carbon-bromine (C–Br, 339 kJ/mol) bond toward oxidative addition, enabling chemoselective manipulation at the iodine site while preserving the bromine for subsequent derivatization . This differential halogen reactivity is a critical tool for synthetic chemists designing complex molecular architectures. Furthermore, the heavy iodine atom introduces the potential for the molecule to engage in halogen bonding interactions—a key non-covalent interaction in supramolecular chemistry and drug design, where it can influence crystal packing and binding affinity to biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

4-bromo-1-iodo-2-(methoxymethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO2/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEMCZCNPUOWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination and Methoxymethoxy Protection

The synthesis begins with 2-aminophenol, where the hydroxyl group is protected as a methoxymethoxy ether. Treatment with chloromethyl methyl ether (MOMCl) in the presence of a base such as potassium carbonate facilitates this transformation. The resulting 2-(methoxymethoxy)aniline serves as the precursor for subsequent halogenation.

Bromination at Position 4

Electrophilic bromination of 2-(methoxymethoxy)aniline is directed by the electron-donating amino group. Using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in acetic acid, bromine is introduced para to the amino group, yielding 4-bromo-2-(methoxymethoxy)aniline. This step achieves regioselectivity due to the strong para-directing effect of the amino group.

Sandmeyer Iodination

The amino group is then replaced via a Sandmeyer reaction. Diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates a diazonium intermediate, which is subsequently treated with potassium iodide (KI) to afford 4-bromo-1-iodo-2-(methoxymethoxy)benzene. This method achieves a yield of 92% under optimized conditions.

Critical Considerations :

  • The methoxymethoxy group remains stable under acidic diazotization conditions.

  • Excess KI ensures complete iodide substitution, minimizing byproducts.

Decarboxylative Bromination of Benzoic Acid Derivatives

Synthesis of 2-(Methoxymethoxy)benzoic Acid

Starting with 2-hydroxybenzoic acid, protection of the hydroxyl group with MOMCl yields 2-(methoxymethoxy)benzoic acid. This intermediate undergoes decarboxylative bromination using tetrabutylammonium tribromide (Bu₄NBr₃) and potassium phosphate (K₃PO₄) in acetonitrile. The reaction proceeds via radical intermediates, selectively introducing bromine at position 4 (para to the methoxymethoxy group).

Iodination via Electrophilic Substitution

The brominated product, 4-bromo-2-(methoxymethoxy)benzoic acid, is decarboxylated to 4-bromo-2-(methoxymethoxy)benzene. Iodination at position 1 is achieved using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃), leveraging the ortho-directing effect of the methoxymethoxy group. This method reports a 77–98% yield for bromination and 85% yield for iodination.

Advantages :

  • Avoids harsh diazotization conditions.

  • Compatible with acid-sensitive substrates.

Friedel-Crafts Acylation and Reduction

Acylation of Phenetole Derivatives

Adapting methods from dapagliflozin intermediate synthesis, 5-bromo-2-chlorobenzoic acid is converted to its acyl chloride using oxalyl chloride. Friedel-Crafts acylation with a methoxymethoxy-substituted arene (e.g., 1-methoxy-2-(methoxymethoxy)benzene) introduces a ketone group at position 4.

Ketone Reduction and Halogen Exchange

The ketone intermediate is reduced to a methylene group using triethylsilane (Et₃SiH) and aluminum chloride (AlCl₃). Subsequent halogen exchange from chlorine to iodine employs potassium iodide in a polar aprotic solvent (e.g., DMF), achieving 90% conversion under reflux.

Limitations :

  • Requires strict temperature control to prevent demethylation of the methoxymethoxy group.

  • Multi-step purification increases complexity.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldConditionsAdvantages
Sandmeyer ReactionBromination → Diazotization → Iodination92%0–5°C, aqueous/organicHigh yield, minimal byproducts
Decarboxylative BrominationBromination → Iodination77–98%100°C, MeCNAvoids diazonium intermediates
Friedel-CraftsAcylation → Reduction → Halogen exchange85%25–65°C, AlCl₃ catalysisScalable for industrial applications

Mechanistic Insights and Regioselectivity

Directed Halogenation

The methoxymethoxy group’s electron-donating nature directs electrophilic substitution to ortho and para positions. In Sandmeyer iodination, the amino group’s strong para-directing effect ensures bromine occupies position 4 before iodination at position 1.

Stability of Protecting Groups

Methoxymethoxy ethers demonstrate robustness under acidic (HCl, HBr) and moderate Lewis acid (AlCl₃) conditions but may hydrolyze under prolonged exposure to strong bases .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-iodo-2-(methoxymethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted benzene derivatives with various functional groups.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

4-Bromo-1-iodo-2-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-iodo-2-(methoxymethoxy)benzene depends on the specific reactions it undergoes. In general, the compound can act as an electrophile in substitution reactions, where the halogen atoms are replaced by nucleophiles. The methoxymethoxy group can also participate in various chemical transformations, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Key Observations :

Halogen Positioning : The placement of iodine and bromine significantly influences reactivity. For example, 4-Bromo-2-iodo-1-methoxybenzene undergoes preferential iodine substitution in cross-coupling due to its lower bond dissociation energy compared to bromine.

Protective Groups: The MOMO group in the title compound offers milder deprotection conditions (e.g., HCl/MeOH) compared to benzyloxy (Bn) groups, which require hydrogenolysis .

Electronic Effects : Methoxy groups (electron-donating) enhance aromatic ring electron density, whereas halogens (electron-withdrawing) direct electrophilic substitution. The MOMO group provides steric bulk, reducing reaction rates in crowded systems .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The iodine substituent in the title compound participates preferentially over bromine in palladium-catalyzed couplings, yielding biaryl products with high regioselectivity . In contrast, 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene (CAS 132532-64-0) lacks iodine, limiting its utility to bromine-selective reactions.
  • Buchwald-Hartwig Amination : The MOMO group’s stability under basic conditions enables efficient amination without deprotection, a advantage over hydroxyl-protected analogs .

Physicochemical Properties

  • Solubility: The MOMO group enhances solubility in polar aprotic solvents (e.g., DCM, THF) compared to non-protected phenols .
  • Stability : Halogenated analogs with methoxy groups (e.g., 4-Bromo-2-iodo-1-methoxybenzene ) exhibit greater thermal stability than MOMO-protected derivatives, which decompose above 150°C.

Hazard and Handling

Like its analogs, the title compound requires precautions due to halogen toxicity and irritancy. For example, 2-Bromo-4-iodo-1-methoxybenzene is classified as hazardous (H315, H319, H335), necessitating gloves, goggles, and ventilation.

Biological Activity

4-Bromo-1-iodo-2-(methoxymethoxy)benzene is an aromatic compound characterized by the presence of bromine and iodine substituents on a benzene ring, along with a methoxymethoxy group. Its unique molecular structure allows for a variety of biological activities, particularly in the context of enzyme inhibition and protein-ligand interactions. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrI O2, with a molecular weight of approximately 312.93 g/mol. The presence of halogen atoms (bromine and iodine) enhances its ability to form halogen bonds, which can significantly affect its interactions with biological macromolecules.

Property Value
Molecular FormulaC10H12BrI O2
Molecular Weight312.93 g/mol
Structural FeaturesBromine, Iodine, Methoxymethoxy group

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The halogen substituents may facilitate halogen bonding, enhancing binding affinity to proteins and enzymes. This property makes it a candidate for studies involving:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by competing with natural substrates or binding to active sites.
  • Protein-Ligand Interactions: Its unique structure allows it to bind selectively to certain proteins, potentially modulating their activity.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, studies on related halogenated compounds have shown that they can effectively inhibit enzymes involved in various metabolic pathways. The mechanism often involves direct competition at the enzyme's active site or allosteric modulation.

Case Studies

  • Structure-Activity Relationship (SAR) Studies
    SAR studies have shown that the presence of halogens like bromine and iodine significantly influences the biological activity of aromatic compounds. A study focusing on related compounds revealed that the introduction of halogens improved binding affinity to target proteins . These findings provide a basis for investigating this compound in similar contexts.
  • Metabolic Transformations
    The compound may undergo metabolic transformations leading to active metabolites that could influence various biological pathways. This aspect is crucial for understanding its pharmacokinetics and potential therapeutic applications.

Applications in Research

This compound serves as a valuable building block in organic synthesis and medicinal chemistry:

  • Pharmaceutical Development: Its unique structure makes it suitable for designing new drugs targeting specific enzymes or receptors.
  • Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules, particularly in developing pharmaceuticals and agrochemicals.

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